

A Technical Guide to KLHL29 Gene Expression Across Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KUNG29

Cat. No.: B607732

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelch-like family member 29 (KLHL29) is a protein-coding gene that has garnered increasing interest within the scientific community. As a member of the Kelch-like family of proteins, KLHL29 is predicted to function as a substrate adaptor for the CUL3-RING E3 ubiquitin ligase complex, playing a crucial role in the ubiquitin-proteasome system.^{[1][2]} This system is fundamental to cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. This guide provides an in-depth overview of KLHL29 gene expression in various human tissues, detailing the methodologies used for its characterization and exploring its known signaling pathways.

Quantitative Gene Expression of KLHL29

The expression of KLHL29 varies across different human tissues. The following tables summarize the available quantitative data from prominent databases, offering a comparative view of both transcript and protein levels.

RNA Expression Data

The Genotype-Tissue Expression (GTEx) project provides a comprehensive resource for understanding gene expression across a wide array of human tissues. The following table

presents the median RNA sequencing (RNA-Seq) expression values for KLHL29 in transcripts per million (TPM).

Tissue	Median TPM
Adrenal Gland	5.0
Prostate	2.9
Various Other Tissues (24)	Ubiquitous Expression

Note:As of the latest data, specific TPM values for all 26 tissues with ubiquitous expression are best accessed directly through the GTEx portal for the most up-to-date information.[2]

The Human Protein Atlas also provides a consensus dataset combining RNA-seq data from HPA, GTEx, and FANTOM5. This dataset categorizes the specificity of gene expression.

RNA Specificity Category	Classification
Tissue Specificity	Low tissue specificity
Brain Regional Specificity	Low human brain regional specificity

Source:The Human Protein Atlas.[3][4]

Protein Expression Data

The Human Protein Atlas provides antibody-based protein expression data using immunohistochemistry.

Tissue	Protein Expression Level	Subcellular Localization
Most Tissues	Cytoplasmic expression	Cytoplasm
Prostate, Breast, Skin, Lung, Liver Cancers	Weak to moderate cytoplasmic positivity with additional membranous and nuclear staining	Cytoplasm, Membrane, Nucleus

Source: The Human Protein Atlas.^{[3][5]}

Experimental Protocols

Understanding the methodologies used to determine gene expression is critical for interpreting the data and designing future experiments. The following sections provide detailed protocols for key experimental techniques.

Immunohistochemistry (IHC)

Immunohistochemistry is used to visualize the presence and location of the KLHL29 protein within tissue sections.

Protocol:

- Tissue Preparation:
 - Fix fresh tissue in 4% paraformaldehyde overnight at 4°C.
 - Dehydrate the tissue through a graded series of ethanol (70%, 80%, 90%, 100%).
 - Clear the tissue with xylene and embed in paraffin wax.
 - Cut 4-5 μm sections using a microtome and mount on charged slides.
- Deparaffinization and Rehydration:
 - Incubate slides at 60°C for 1 hour.
 - Wash slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature.
- **Blocking and Antibody Incubation:**
 - Wash slides in Tris-buffered saline with 0.1% Tween 20 (TBST).
 - Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
 - Incubate with a primary antibody against KLHL29 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.[\[6\]](#)
- **Detection and Visualization:**
 - Wash slides in TBST (3 x 5 minutes).
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash slides in TBST (3 x 5 minutes).
 - Develop the signal using a chromogen substrate kit (e.g., DAB) until the desired stain intensity is reached.
 - Counterstain with hematoxylin.
- **Dehydration and Mounting:**
 - Dehydrate slides through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

In Situ Hybridization (ISH)

In situ hybridization allows for the localization of specific KLHL29 mRNA sequences within tissue sections.

Protocol:

- Probe Preparation:
 - Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the KLHL29 mRNA sequence using in vitro transcription.
- Tissue Preparation:
 - Prepare tissue sections as described for IHC (steps 1.1-1.4).
- Hybridization:
 - Pre-treat sections with proteinase K to improve probe accessibility.
 - Pre-hybridize sections in a hybridization buffer without the probe for 1-2 hours at 55-65°C.
 - Hybridize with the DIG-labeled KLHL29 probe in hybridization buffer overnight at 55-65°C in a humidified chamber.
- Washes and Antibody Incubation:
 - Perform stringent washes in saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound probe.
 - Wash in a maleic acid buffer containing Tween 20 (MABT).
 - Block with a blocking solution for 1 hour.
 - Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Detection and Visualization:
 - Wash in MABT (3 x 10 minutes).
 - Equilibrate in a detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 0.1% Tween 20).

- Develop the color reaction by incubating with NBT/BCIP substrate in the dark until the desired signal is achieved.
- Stop the reaction by washing in PBST.
- Mount with an aqueous mounting medium.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to quantify the amount of KLHL29 mRNA in a given tissue sample.

Protocol:

- RNA Extraction:
 - Homogenize fresh or frozen tissue samples.
 - Extract total RNA using a commercial kit or a TRIzol-based method.
 - Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- Reverse Transcription:
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
- qPCR:
 - Prepare a reaction mixture containing cDNA template, KLHL29-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green) or a probe, and a qPCR master mix.
 - Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:

- Determine the cycle threshold (Ct) value for KLHL29 and a reference gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of KLHL29 using the $\Delta\Delta C_t$ method.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and quantitative analysis of the entire transcriptome, including the expression of KLHL29.

Protocol:

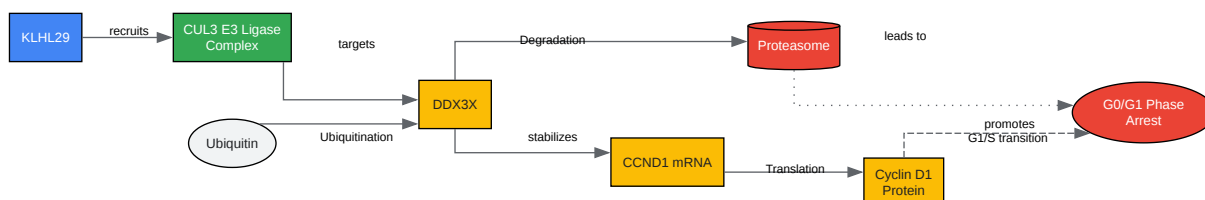
- RNA Extraction and Quality Control:
 - Extract total RNA from tissue samples as described for RT-qPCR.
 - Assess RNA integrity using an RNA Integrity Number (RIN) score; a RIN of >7 is generally recommended.
- Library Preparation:
 - Deplete ribosomal RNA (rRNA) from the total RNA.
 - Fragment the remaining RNA.
 - Synthesize first and second-strand cDNA.
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the library by PCR.
- Sequencing:
 - Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
- Data Analysis:
 - Perform quality control on the raw sequencing reads.

- Align the reads to a reference genome.
- Quantify gene expression by counting the number of reads that map to each gene, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Signaling Pathways and Experimental Workflows

KLHL29-Mediated Degradation of DDX3X Signaling Pathway

Recent research has elucidated a signaling pathway involving KLHL29 in triple-negative breast cancer (TNBC).[7][8] In this pathway, KLHL29 acts as a substrate receptor for the CUL3 E3 ubiquitin ligase, targeting the RNA helicase DDX3X for proteasomal degradation. The degradation of DDX3X leads to the destabilization of Cyclin D1 (CCND1) mRNA, resulting in cell cycle arrest at the G0/G1 phase.[7][8]

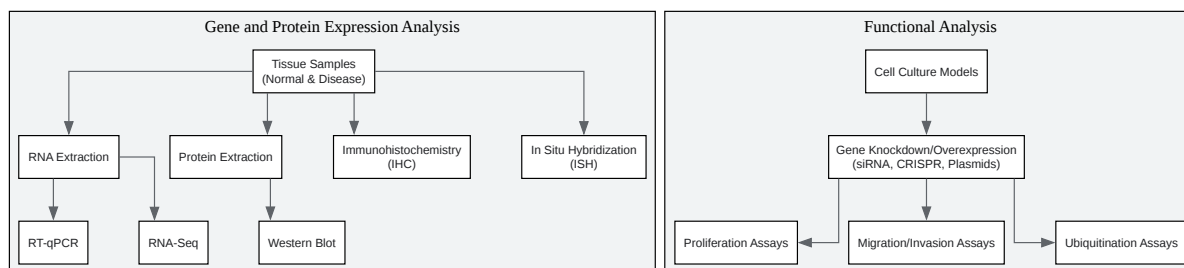


[Click to download full resolution via product page](#)

Caption: KLHL29-mediated degradation of DDX3X and its effect on the cell cycle.

General Experimental Workflow for Studying KLHL29 Expression

The following diagram illustrates a typical workflow for investigating the expression and function of KLHL29.



[Click to download full resolution via product page](#)

Caption: A general workflow for the investigation of KLHL29 expression and function.

Conclusion

This technical guide provides a comprehensive overview of KLHL29 gene expression, drawing on data from major biological databases and outlining the key experimental methodologies for its study. The ubiquitous but varied expression of KLHL29 across different tissues suggests its fundamental role in cellular processes. The elucidation of its involvement in the CUL3-RING ubiquitin ligase complex and its specific role in pathways such as the degradation of DDX3X highlights its potential as a therapeutic target, particularly in oncology. Further research into the tissue-specific functions and regulatory mechanisms of KLHL29 will be crucial for a complete understanding of its biological significance and for the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [genecards.org](https://www.genecards.org) [[genecards.org](https://www.genecards.org)]
- 2. KLHL29 kelch like family member 29 [Homo sapiens (human)] - Gene - NCBI [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 3. KLHL29 protein expression summary - The Human Protein Atlas [[proteinatlas.org](https://www.proteinatlas.org)]
- 4. Protein structure - KLHL29 - The Human Protein Atlas [[proteinatlas.org](https://www.proteinatlas.org)]
- 5. Expression of KLHL29 in cancer - Summary - The Human Protein Atlas [[proteinatlas.org](https://www.proteinatlas.org)]
- 6. Anti-KLHL29 Antibody (A98636) | [Antibodies.com](https://www.antibodies.com) [[antibodies.com](https://www.antibodies.com)]
- 7. KLHL29-mediated DDX3X degradation promotes chemosensitivity by abrogating cell cycle checkpoint in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [ucl.ac.uk](https://www.ucl.ac.uk) [[ucl.ac.uk](https://www.ucl.ac.uk)]
- To cite this document: BenchChem. [A Technical Guide to KLHL29 Gene Expression Across Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607732#klhl29-gene-expression-in-different-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com